molecular formula C12H11ClN4O3 B1458283 2-Chloro-4-morpholinopyrido[2,3-d]pyrimidine-7-carboxylic acid CAS No. 1439818-90-2

2-Chloro-4-morpholinopyrido[2,3-d]pyrimidine-7-carboxylic acid

Cat. No.: B1458283
CAS No.: 1439818-90-2
M. Wt: 294.69 g/mol
InChI Key: FUZKMPDWLRSWFO-UHFFFAOYSA-N
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Description

2-Chloro-4-morpholinopyrido[2,3-d]pyrimidine-7-carboxylic acid (CMPC) is a pyrimidine derivative. It has a molecular formula of C12H11ClN4O3 and an average mass of 294.694 Da . This compound has garnered widespread attention due to its potential applications in various fields.


Synthesis Analysis

The synthesis of pyrimidine derivatives like CMPC has been a subject of research. For instance, a study discusses the design and synthesis of pyrrolo (pyrido) [2,3-d]pyrimidine derivatives, which are similar to CMPC . The study demonstrated significant antiproliferative effects on both ER+ (T47D) and triple-negative (MDA-MB-436) breast cancer cell lines .


Molecular Structure Analysis

The molecular structure of CMPC includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3 . The compound also contains a morpholine ring and a carboxylic acid group .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

One primary application of derivatives closely related to 2-Chloro-4-morpholinopyrido[2,3-d]pyrimidine-7-carboxylic acid is in the field of chemical synthesis and structural analysis. For instance, compounds involving the pyrimidine unit have been prepared and characterized, highlighting their importance in the formation of cocrystals. These studies provide insight into hydrogen bonding patterns and the creation of large cage-like tetrameric units, which are essential for understanding molecular interactions and designing new materials (Rajam et al., 2018).

Microwave-Assisted Synthesis

The microwave-assisted synthesis of 2-aminothiophene-3-carboxylic acid derivatives, including thieno[2,3-d]pyrimidin-4-ones, demonstrates the efficiency and rapidity with which derivatives of this compound can be synthesized. This method underscores the chemical's relevance in facilitating quick and efficient synthetic pathways (Hesse, Perspicace, & Kirsch, 2007).

Medicinal Chemistry

Although not directly involving this compound, related compounds have shown promise in medicinal chemistry, such as the synthesis of potential PET agents for imaging LRRK2 enzyme in Parkinson's disease. This underscores the broader utility of pyrimidine derivatives in drug development and diagnostic imaging (Wang et al., 2017).

Antimicrobial Activities and DNA Interactions

Studies on pyridine-2-carboxylic acid and its derivatives, closely related to the target compound, have illustrated their antimicrobial activities against both Gram-positive and Gram-negative bacteria. This research provides valuable insights into the potential of pyrimidine derivatives for antimicrobial applications. Moreover, the DNA interactions of these compounds have been explored, indicating their potential utility in molecular biology and drug design (Tamer et al., 2018).

Properties

IUPAC Name

2-chloro-4-morpholin-4-ylpyrido[2,3-d]pyrimidine-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN4O3/c13-12-15-9-7(1-2-8(14-9)11(18)19)10(16-12)17-3-5-20-6-4-17/h1-2H,3-6H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUZKMPDWLRSWFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC3=C2C=CC(=N3)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401154155
Record name Pyrido[2,3-d]pyrimidine-7-carboxylic acid, 2-chloro-4-(4-morpholinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401154155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1439818-90-2
Record name Pyrido[2,3-d]pyrimidine-7-carboxylic acid, 2-chloro-4-(4-morpholinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1439818-90-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrido[2,3-d]pyrimidine-7-carboxylic acid, 2-chloro-4-(4-morpholinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401154155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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